Di(demethoxycarbonyl)tetrahydrosecamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(demethoxycarbonyl)tetrahydrosecamine is a complex organic compound with the molecular formula C38H52N4. It is characterized by its intricate structure, which includes multiple aromatic rings and tertiary amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(demethoxycarbonyl)tetrahydrosecamine involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of di-tert-butyl dicarbonate (Boc) for the protection of amine groups, followed by selective deprotection under mild conditions . The reaction typically takes place in ethanol with Amberlyst-15 as a catalyst, which can be easily separated and reused .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protection and deprotection strategies. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Di(demethoxycarbonyl)tetrahydrosecamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyldioxirane (DMDO) under controlled conditions.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: DMDO in acetone, cooled in an ice bath.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DMDO can lead to the formation of ketones or alcohols, while reduction with sodium borohydride typically yields amines.
Scientific Research Applications
Di(demethoxycarbonyl)tetrahydrosecamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Di(demethoxycarbonyl)tetrahydrosecamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and the alteration of cellular signaling pathways . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Comparison with Similar Compounds
Di(demethoxycarbonyl)tetrahydrosecamine can be compared with other similar compounds, such as:
Tetrahydrosecamine: Lacks the demethoxycarbonyl groups, resulting in different chemical properties and reactivity.
Demethoxycarbonylated analogs: Compounds with similar structures but without the demethoxycarbonyl groups, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
33626-53-8 |
---|---|
Molecular Formula |
C38H52N4 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-6,7,8,9-tetrahydropyrido[1,2-a]indole |
InChI |
InChI=1S/C38H52N4/c1-3-28-12-10-22-40(26-28)24-20-32-31-15-6-8-17-35(31)42-36(32)18-9-19-37(42)38-33(30-14-5-7-16-34(30)39-38)21-25-41-23-11-13-29(4-2)27-41/h5-8,14-17,28-29,37,39H,3-4,9-13,18-27H2,1-2H3 |
InChI Key |
RJMPZVNRFHISRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN(C1)CCC2=C3CCCC(N3C4=CC=CC=C42)C5=C(C6=CC=CC=C6N5)CCN7CCCC(C7)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.